3-(2,5-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone
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Overview
Description
3-(2,5-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone is a useful research compound. Its molecular formula is C19H16O4 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.10485899 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
A study on "3,4-Dimethoxyfuran" highlighted its increased reactivity compared to furan itself, detailing the synthesis of this compound and various derivatives through experimental procedures. Quantum mechanical calculations revealed enhanced negative partial charge at specific carbon positions, indicating its potential for easy substitution in synthetic chemistry applications (Iten, Hofmann, & Eugster, 1978).
The synthesis and cytotoxicity evaluation of "5-Arylidene-2(5H)-furanone derivatives" against various cancer cell lines demonstrated the potential of these compounds in medicinal chemistry, specifically highlighting the impact of substituents on cytotoxic activity (Bang, Kim, Yun, & Ahn, 2004).
Research on "2,5-Dimethoxy-2,5-dihydrofuran chemistry" presented a new approach to 2(5H)-furanone derivatives, showcasing the utility of dimethoxy-2,5-dihydrofuran as a synthetic equivalent for the preparation of complex and biologically interesting compounds (Garzelli, Samaritani, & Malanga, 2008).
Applications in Material Science
The development of "Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid" demonstrated the synthesis of homopolyesters with varied glycol lengths, leading to materials with distinct structural, thermal, and mechanical properties. This research underscores the versatility of furanone derivatives in creating sustainable materials for packaging and other applications (Guidotti et al., 2020).
A study on "Furanone-containing poly(vinyl alcohol) nanofibers" explored the antimicrobial and cell-adhesion inhibition properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), indicating the potential of furanone derivatives in developing materials with bioactive properties (Gule, de Kwaadsteniet, Cloete, & Klumperman, 2013).
Mechanism of Action
Properties
IUPAC Name |
(3Z)-3-[(2,5-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-16-8-9-17(22-2)14(11-16)10-15-12-18(23-19(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVFMUTWBISRFZ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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